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molecular formula C10H6Cl2O4S2 B1595758 naphthalene-1,5-disulfonyl chloride CAS No. 1928-01-4

naphthalene-1,5-disulfonyl chloride

Cat. No. B1595758
M. Wt: 325.2 g/mol
InChI Key: BCXWMIMRDMIJGL-UHFFFAOYSA-N
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Patent
US05136043

Procedure details

64.1 g (0.5 mol) of naphthalene are introduced with ice cooling into 640.7 g (5.5 mol) of chlorosulfonic acid, to which 1 g of sulfamic acid has been added. The mixture is then stirred at room temperature for 4 hours. The reaction mixture is added dropwise to ice water, and the precipitated crystals are filtered off with suction and washed with water. 172.1 g of naphthalene-1,5-disulfonyl chloride having a water content of 26.5% and a chloride content of 71.6%, corresponding to 123.2 g (75.7%), are obtained.
Quantity
64.1 g
Type
reactant
Reaction Step One
Quantity
640.7 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[Cl:11][S:12]([OH:15])(=O)=[O:13]>S(=O)(=O)(O)N>[C:9]1([S:12]([Cl:11])(=[O:15])=[O:13])[C:10]2[CH:1]=[CH:2][CH:3]=[C:4]([S:12]([Cl:11])(=[O:15])=[O:13])[C:5]=2[CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
64.1 g
Type
reactant
Smiles
C1=CC=CC2=CC=CC=C12
Name
Quantity
640.7 g
Type
reactant
Smiles
ClS(=O)(=O)O
Name
Quantity
1 g
Type
catalyst
Smiles
S(N)(O)(=O)=O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is then stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
has been added
FILTRATION
Type
FILTRATION
Details
the precipitated crystals are filtered off with suction
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C1(=CC=CC=2C(=CC=CC12)S(=O)(=O)Cl)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 172.1 g
YIELD: CALCULATEDPERCENTYIELD 105.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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